molecular formula C8H11N3O3 B12920154 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-29-4

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B12920154
CAS No.: 18002-29-4
M. Wt: 197.19 g/mol
InChI Key: RBVWISKSYIRZRO-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrimidine derivative with a tetrahydrofuran-based reagent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features.

    4-(Hydroxyamino)pyrimidine: Lacks the tetrahydrofuran moiety but shares the hydroxyamino group.

Uniqueness

4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is unique due to the presence of both the hydroxyamino group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

CAS No.

18002-29-4

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

4-(hydroxyamino)-1-(oxolan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3/c12-8-9-6(10-13)3-4-11(8)7-2-1-5-14-7/h3-4,7,13H,1-2,5H2,(H,9,10,12)

InChI Key

RBVWISKSYIRZRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=CC(=NC2=O)NO

Origin of Product

United States

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